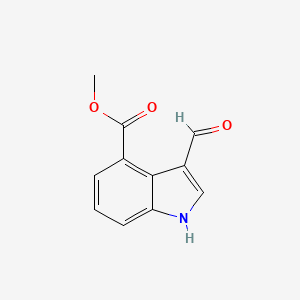
methyl 3-formyl-1H-indole-4-carboxylate
Cat. No. B1590386
Key on ui cas rn:
53462-88-7
M. Wt: 203.19 g/mol
InChI Key: HWQJAOMFBDZMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03978066
Procedure details


To a stirred mixture of N-methylformanilide (15.6 g) and phosphorus oxychloride (17.7 g) is added ethylene dichloride (75 g) followed by 4-indolecarboxylic acid methyl ester (17.5 g), described by F. C. Uhle, J. Amer. Chem. Soc., 71, 761 (1949). The reaction mixture is stirred at room temperature for 11/2 hr., then at 45° - 50°C for 30 minutes more. The mixture is now poured into a solution of 75 g of sodium acetate in 150 ml of ice-water. More ethylene dichloride is added. The layers are separated and the organic phase is washed with water, dried (Na2SO4) and evaporated under reduced pressure. The brown residue is treated repeatedly with boiling water from which the title compound separates on cooling. The title compound has mp 135°C.




[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
CN([CH:9]=[O:10])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[CH3:16][O:17][C:18]([C:20]1[C:21]2[CH:22]=[CH:23][NH:24][C:25]=2[CH:26]=[CH:27][CH:28]=1)=[O:19].C([O-])(=O)C.[Na+]>C(Cl)CCl>[CH3:16][O:17][C:18]([C:20]1[C:21]2[C:22]([CH:9]=[O:10])=[CH:23][NH:24][C:25]=2[CH:26]=[CH:27][CH:28]=1)=[O:19] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
17.7 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1C=2C=CNC2C=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
[Compound]
|
Name
|
ice water
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
solvent
|
|
Smiles
|
C(CCl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at room temperature for 11/2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
, then at 45° - 50°C for 30 minutes more
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The brown residue is treated repeatedly with boiling water from which the title compound separates
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C=1C=2C(=CNC2C=CC1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
